4-(5-Chloro-2-methoxyphenyl)thian-4-ol

Description

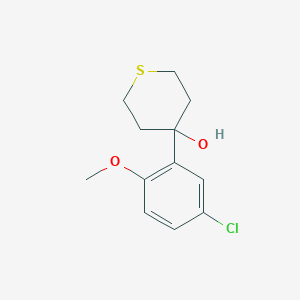

4-(5-Chloro-2-methoxyphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted at the 4-position with a hydroxyl group and a 5-chloro-2-methoxyphenyl moiety.

Properties

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2S/c1-15-11-3-2-9(13)8-10(11)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGQFZNFMHCXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(5-Chloro-2-methoxyphenyl)thian-4-ol involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be achieved through a series of chemical reactions. These reactions typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

4-(5-Chloro-2-methoxyphenyl)thian-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)thian-4-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, it is being explored for its therapeutic potential in treating certain diseases. Additionally, in industry, this compound is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .

Comparison with Similar Compounds

Piperazine Derivatives ()

Compound 23, 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(5-chloro-2-methoxyphenyl)piperazine , shares the 5-chloro-2-methoxyphenyl group linked to a piperazine ring. Key features include:

- Synthesis : Yield of 65% via multi-step coupling reactions.

- Physical Properties : Melting point 177–178°C; elemental analysis (C: 59.43%, H: 5.56%, N: 5.33%) aligns with theoretical values.

- Structural Confirmation : ¹H-NMR and ¹³C-NMR data confirm regiochemistry and purity .

Comparison Insight : The piperazine scaffold enhances solubility and bioavailability compared to thiane rings. However, the thian-4-ol core may confer distinct electronic effects due to sulfur’s polarizability.

N-(5-Chloro-2-Methoxyphenyl)methylthioureas ()

These derivatives, such as 9a–b , feature the 5-chloro-2-methoxyphenyl group attached to a thiourea backbone.

Oxadiazole-Thio Butanamide Derivatives ()

N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives are noted for:

- Synthesis : Moderate to high yields (e.g., 60–72%) via cyclization and coupling.

- Activity : Potent lipoxygenase inhibitors (IC₅₀ values <10 µM), attributed to the oxadiazole-thio moiety’s redox activity .

Comparison Insight : The oxadiazole ring introduces π-stacking capabilities absent in thian-4-ol, which may limit enzymatic interactions.

Benzothiazole Derivatives ()

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole highlights:

- Structural Features : Single-crystal X-ray data (R因子 = 0.076) confirm a planar benzothiazole core with a dihedral angle of 84.7° between aromatic rings.

Comparison Insight : Benzothiazoles’ rigid planar structure contrasts with thian-4-ol’s flexibility, influencing target selectivity.

Thiazole-Carbaldehyde Derivatives ()

4-(5-Chloro-2-methoxyphenyl)thiazole-2-carboxaldehyde is characterized by:

- Safety Data : GHS-compliant handling protocols (e.g., inhalation precautions), reflecting reactivity of the aldehyde group .

Comparison Insight : The electron-withdrawing aldehyde group in thiazole derivatives may reduce metabolic stability compared to thian-4-ol’s hydroxyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.